An In-depth Technical Guide to Direct Violet 1: Chemical Properties, Structure, and Biological Activity
An In-depth Technical Guide to Direct Violet 1: Chemical Properties, Structure, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Direct Violet 1, also known by its Colour Index name C.I. 22570, is a bis-azo dye that has historically been used in the textile industry for dyeing cotton and other cellulosic fibers.[1][2] More recently, it has garnered significant interest in the scientific community for its potent biological activity, particularly as an inhibitor of the protein-protein interaction between the SARS-CoV-2 spike protein and the human angiotensin-converting enzyme 2 (ACE2) receptor, a critical step in viral entry.[3] This guide provides a comprehensive overview of the chemical properties, structure, and relevant biological activities of Direct Violet 1, with a focus on its potential applications in research and drug development.
Chemical and Physical Properties
Table 1: Chemical and Physical Properties of Direct Violet 1
| Property | Value | Source(s) |
| IUPAC Name | disodium;6-amino-5-[[4-[4-[(2-amino-8-hydroxy-6-sulfonatonaphthalen-1-yl)diazenyl]phenyl]phenyl]diazenyl]-4-hydroxynaphthalene-2-sulfonate | PubChem |
| Synonyms | C.I. Direct Violet 1, C.I. 22570, Direct Violet N, Direct Violet 4RB, Chlorazol Violet N, Diamine Violet N | [1][5] |
| CAS Number | 2586-60-9 | [1] |
| Molecular Formula | C₃₂H₂₂N₆Na₂O₈S₂ | [1] |
| Molecular Weight | 728.66 g/mol | [1] |
| Appearance | Reddish-brown solid powder | [1][2] |
| Solubility | Soluble in water (62.5 mg/mL); slightly soluble in ethanol; insoluble in most organic solvents. | [3] |
| λmax (Water) | 525.0 nm | [6] |
| Decomposition | No data available | [4] |
Chemical Structure
Direct Violet 1 is a symmetric bis-azo dye. Its structure features a central biphenyl core linked via two azo groups (-N=N-) to two molecules of 6-amino-4-hydroxynaphthalene-2-sulfonic acid. The presence of multiple aromatic rings, azo linkages, and auxochromic groups (amino and hydroxyl) are responsible for its characteristic color. The sulfonic acid groups confer water solubility to the molecule.
Caption: Chemical structure of Direct Violet 1.
Spectroscopic Properties
UV-Visible Spectroscopy
Direct Violet 1 exhibits a maximum absorbance (λmax) at 525.0 nm in water, which falls within the green region of the visible spectrum, resulting in its violet appearance.[6] The absorbance is due to π → π* electronic transitions within the extensive conjugated system of aromatic rings and azo linkages.
Infrared (IR) Spectroscopy
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O-H stretch: A broad band around 3400-3200 cm⁻¹ from the hydroxyl groups.
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N-H stretch: A medium to sharp band in the same region (3400-3200 cm⁻¹) from the amino groups.
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C-H stretch (aromatic): Peaks above 3000 cm⁻¹.
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N=N stretch (azo): A weak to medium band around 1630-1575 cm⁻¹.
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C=C stretch (aromatic): Multiple sharp bands in the 1600-1450 cm⁻¹ region.
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S=O stretch (sulfonate): Strong, characteristic bands around 1200-1150 cm⁻¹ and 1050-1000 cm⁻¹.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Detailed ¹H and ¹³C NMR spectra with complete assignments for Direct Violet 1 are not available in the reviewed literature. However, the ¹H NMR spectrum would be expected to show a complex pattern of signals in the aromatic region (typically 6.5-8.5 ppm). The protons of the amino and hydroxyl groups would likely appear as broad singlets. The ¹³C NMR spectrum would display a multitude of signals corresponding to the non-equivalent carbon atoms in the biphenyl and naphthyl rings.
Experimental Protocols
Synthesis of Direct Violet 1
The synthesis of Direct Violet 1 involves a two-step diazotization and coupling reaction.[2]
Materials:
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4,4'-Diaminobiphenyl (Benzidine)
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Sodium nitrite (NaNO₂)
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Hydrochloric acid (HCl)
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6-Amino-4-hydroxynaphthalene-2-sulfonic acid (Gamma acid)
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Sodium carbonate (Na₂CO₃)
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Ice
Protocol:
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Tetrazotization of 4,4'-Diaminobiphenyl: a. A suspension of 4,4'-diaminobiphenyl in dilute hydrochloric acid is prepared in a reaction vessel and cooled to 0-5 °C in an ice bath. b. A solution of sodium nitrite in water is added dropwise to the cooled suspension with constant stirring, maintaining the temperature below 5 °C. The addition is continued until a slight excess of nitrous acid is detected (using starch-iodide paper). This results in the formation of the tetraazotized biphenyl intermediate.
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Coupling Reaction: a. A solution of 6-amino-4-hydroxynaphthalene-2-sulfonic acid (2 molar equivalents) is prepared in an aqueous solution of sodium carbonate. b. The cold solution of the tetraazotized biphenyl is slowly added to the solution of the coupling component with vigorous stirring. The pH of the reaction mixture is maintained in the acidic range to facilitate the coupling reaction. c. The reaction is allowed to proceed at low temperature until the coupling is complete, which can be monitored by the absence of the diazonium salt. d. The resulting Direct Violet 1 dye precipitates from the solution and can be isolated by filtration, followed by washing with a brine solution to remove impurities, and then dried.
Caption: General workflow for the synthesis of Direct Violet 1.
Analytical Method: High-Performance Liquid Chromatography (HPLC)
Instrumentation and Conditions (Example):
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HPLC System: Agilent 1290 Infinity LC or equivalent with a Diode Array Detector (DAD).
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Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
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Mobile Phase: A gradient of acetonitrile and water with an acidic buffer (e.g., 0.1% formic acid).
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Flow Rate: 1.0 mL/min.
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Detection: DAD monitoring at the λmax of Direct Violet 1 (525 nm) and other relevant wavelengths.
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Injection Volume: 10 µL.
Protocol:
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Prepare a stock solution of Direct Violet 1 in a suitable solvent (e.g., water or a water/acetonitrile mixture).
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Prepare a series of calibration standards by diluting the stock solution.
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Filter all solutions through a 0.45 µm filter before injection.
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Set up the HPLC system with the specified conditions.
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Inject the standards and the sample solution.
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Identify the peak corresponding to Direct Violet 1 based on its retention time and UV-Vis spectrum from the DAD.
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Quantify the amount of Direct Violet 1 in the sample by comparing its peak area to the calibration curve.
Biological Activity and Signaling Pathways
Inhibition of SARS-CoV-2 Entry
Direct Violet 1 has been identified as a potent inhibitor of the interaction between the SARS-CoV-2 spike protein's receptor-binding domain (RBD) and the human ACE2 receptor.[3] This interaction is the crucial first step for viral entry into host cells.
Key Findings:
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Inhibits SARS-CoV-2-S-RBD binding to human ACE2 with an IC₅₀ of 1.47 µM.[3]
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Inhibits SARS-CoV-S1S2 binding to ACE2 with an IC₅₀ of 2.63 µM.[3]
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Inhibits SARS-CoV-2 pseudovirus entry into hACE2 expressing host cells with an IC₅₀ of 35.8 µM.[3]
The proposed mechanism of action is the direct binding of Direct Violet 1 to the SARS-CoV-2 spike protein, thereby sterically hindering its interaction with the ACE2 receptor on the host cell surface.
Caption: Proposed mechanism of SARS-CoV-2 entry inhibition by Direct Violet 1.
Inhibition of TNF-α Signaling
Direct Violet 1 has also been shown to inhibit the binding of Tumor Necrosis Factor-alpha (TNF-α) to its receptor, TNFR1, with an IC₅₀ of 2.11 µM.[3] TNF-α is a pro-inflammatory cytokine involved in a wide range of cellular processes, including inflammation, apoptosis, and immune responses. By blocking the TNF-α/TNFR1 interaction, Direct Violet 1 may modulate downstream signaling pathways such as NF-κB and MAPK, which are crucial in the inflammatory cascade. This suggests a potential anti-inflammatory role for this compound.
Experimental Protocol: SARS-CoV-2 Spike-ACE2 Binding Inhibition Assay (Competitive ELISA)
This is a representative protocol for a competitive enzyme-linked immunosorbent assay (ELISA) to screen for inhibitors of the Spike-ACE2 interaction.
Materials:
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Recombinant SARS-CoV-2 Spike RBD protein
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Recombinant human ACE2 protein, biotinylated
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Streptavidin-HRP (Horseradish Peroxidase)
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TMB (3,3',5,5'-Tetramethylbenzidine) substrate
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Stop solution (e.g., 1 M H₂SO₄)
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Assay buffer (e.g., PBS with 0.1% Tween-20 and 1% BSA)
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96-well microplate
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Direct Violet 1 (or other test compounds)
Protocol:
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Coating: Coat the wells of a 96-well plate with the Spike RBD protein (e.g., 100 ng/well) in a coating buffer overnight at 4 °C.
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Washing and Blocking: Wash the plate with assay buffer to remove unbound protein. Block the remaining protein-binding sites in the wells with a blocking buffer for 1-2 hours at room temperature.
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Competition: a. Prepare serial dilutions of Direct Violet 1 in assay buffer. b. Add the diluted Direct Violet 1 to the wells. c. Immediately add a constant concentration of biotinylated ACE2 protein to all wells. d. Incubate for 1-2 hours at room temperature to allow for competitive binding.
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Detection: a. Wash the plate to remove unbound reagents. b. Add Streptavidin-HRP to each well and incubate for 30-60 minutes at room temperature. c. Wash the plate again. d. Add TMB substrate to each well and incubate in the dark until a color develops.
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Measurement: Stop the reaction by adding the stop solution and measure the absorbance at 450 nm using a microplate reader.
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Analysis: The signal will be inversely proportional to the inhibitory activity of Direct Violet 1. Calculate the percent inhibition for each concentration and determine the IC₅₀ value.
Conclusion
Direct Violet 1 is a bis-azo dye with well-defined chemical and structural properties. Beyond its traditional use as a colorant, it has emerged as a promising molecule for biomedical research due to its potent inhibitory effects on the SARS-CoV-2 spike protein-ACE2 interaction and TNF-α signaling. This technical guide provides a foundational understanding of its characteristics and offers exemplary protocols for its synthesis, analysis, and biological evaluation. Further research is warranted to fully elucidate its therapeutic potential and to develop more specific and potent derivatives for drug development applications.
